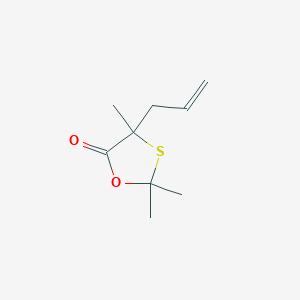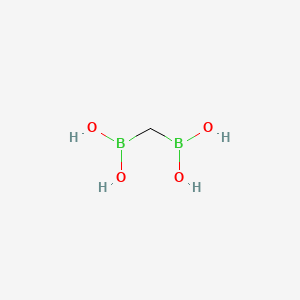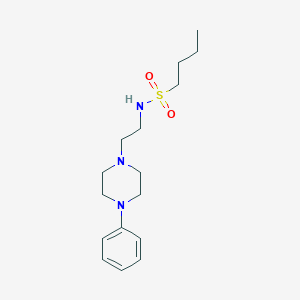
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety linked to a butane sulfonamide group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenylpiperazine with 2-chloroethyl butane-1-sulfonate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated derivatives
Applications De Recherche Scientifique
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter activity and exerting anxiolytic and antidepressant effects . Additionally, the compound may inhibit voltage-sensitive sodium channels, contributing to its anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
- N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide is unique due to its specific combination of a phenylpiperazine moiety with a butane sulfonamide group. This structure allows it to interact with a distinct set of biological targets, providing a unique pharmacological profile compared to other similar compounds .
Propriétés
Numéro CAS |
1210418-71-5 |
|---|---|
Formule moléculaire |
C16H27N3O2S |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
N-[2-(4-phenylpiperazin-1-yl)ethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C16H27N3O2S/c1-2-3-15-22(20,21)17-9-10-18-11-13-19(14-12-18)16-7-5-4-6-8-16/h4-8,17H,2-3,9-15H2,1H3 |
Clé InChI |
GIACDDYRPXVQBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


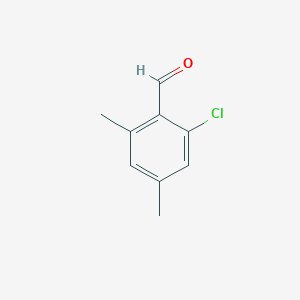
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
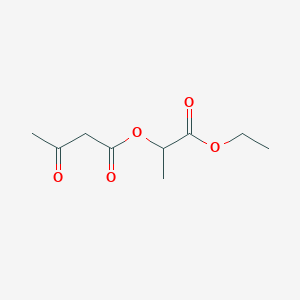
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)


![Benzo[h]quinazolin-4-amine](/img/structure/B14141054.png)
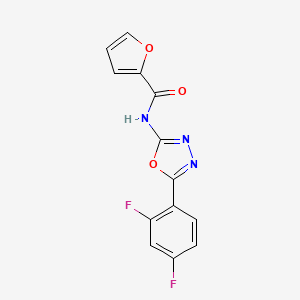
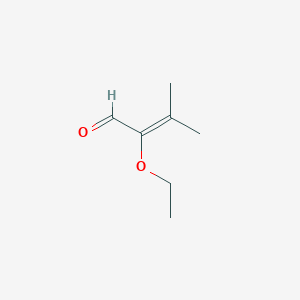
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
